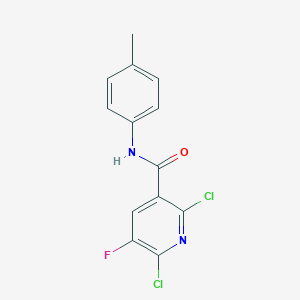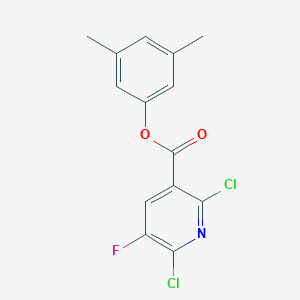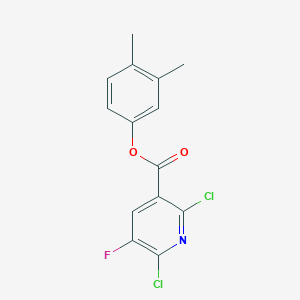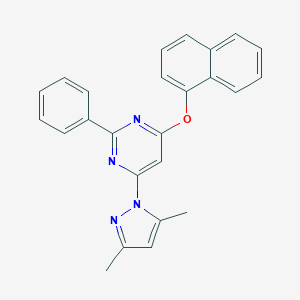![molecular formula C16H17F3N4OS B287744 1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287744.png)
1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as TPE-MT and is a hydrazone derivative of 1-(3-trifluoromethylphenyl) ethanone. The synthesis of TPE-MT involves the reaction of 1-(3-trifluoromethylphenyl) ethanone with 6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl hydrazine.
Mécanisme D'action
The mechanism of action of TPE-MT is not fully understood. However, studies have shown that TPE-MT can inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and the formation of amyloid-beta protein.
Biochemical and physiological effects:
TPE-MT has been shown to have various biochemical and physiological effects. Studies have shown that TPE-MT can inhibit the activity of various enzymes and proteins involved in cancer cell growth and the formation of amyloid-beta protein. TPE-MT has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TPE-MT in lab experiments include its potential anti-cancer and anti-inflammatory properties. However, the limitations of using TPE-MT include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research of TPE-MT. One of the future directions is to further investigate its potential applications in cancer research and Alzheimer's disease treatment. Another future direction is to study the toxicity of TPE-MT and its potential side effects. Additionally, future research could focus on understanding the mechanism of action of TPE-MT and identifying potential targets for its activity.
Méthodes De Synthèse
The synthesis of TPE-MT involves the reaction of 1-(3-trifluoromethylphenyl) ethanone with 6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl hydrazine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
TPE-MT has shown potential applications in various scientific research fields. One of the significant applications is in the field of cancer research. Studies have shown that TPE-MT has anti-cancer properties and can inhibit the growth of cancer cells. TPE-MT has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that TPE-MT can inhibit the formation of amyloid-beta protein, which is responsible for the development of Alzheimer's disease.
Propriétés
Nom du produit |
1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone |
|---|---|
Formule moléculaire |
C16H17F3N4OS |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
6-ethoxy-2-methylsulfanyl-N-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17F3N4OS/c1-4-24-14-9-13(20-15(21-14)25-3)23-22-10(2)11-6-5-7-12(8-11)16(17,18)19/h5-9H,4H2,1-3H3,(H,20,21,23)/b22-10+ |
Clé InChI |
CXTHUBVQZPBNER-LSHDLFTRSA-N |
SMILES isomérique |
CCOC1=NC(=NC(=C1)N/N=C(\C)/C2=CC(=CC=C2)C(F)(F)F)SC |
SMILES |
CCOC1=NC(=NC(=C1)NN=C(C)C2=CC(=CC=C2)C(F)(F)F)SC |
SMILES canonique |
CCOC1=NC(=NC(=C1)NN=C(C)C2=CC(=CC=C2)C(F)(F)F)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Methylbenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287663.png)
![6-(3-Methyl-1-benzofuran-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287664.png)
![6-(2-Methylbenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287666.png)
![2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B287676.png)




![4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287685.png)
![N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide](/img/structure/B287686.png)
![5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287688.png)
![6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287695.png)
![3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287696.png)
![3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287703.png)